[3-(Benzyloxy)propyl]amine hydrochloride
CAS No.: 132061-36-0; 16728-64-6
Cat. No.: VC5037263
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69
* For research use only. Not for human or veterinary use.
![[3-(Benzyloxy)propyl]amine hydrochloride - 132061-36-0; 16728-64-6](/images/structure/VC5037263.png)
Specification
CAS No. | 132061-36-0; 16728-64-6 |
---|---|
Molecular Formula | C10H16ClNO |
Molecular Weight | 201.69 |
IUPAC Name | 3-phenylmethoxypropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H15NO.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H |
Standard InChI Key | AHACYHUPDFXUIN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COCCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₆ClNO, with a molar mass of 201.69 g/mol. Its structure comprises a three-carbon propyl chain bearing a benzyloxy group (–OCH₂C₆H₅) at the terminal carbon and an amine group (–NH₂) at the adjacent position, protonated as a hydrochloride salt. The benzyloxy group enhances lipophilicity, improving membrane permeability in biological systems, while the hydrochloride salt increases aqueous solubility.
Key Structural Features:
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Benzyloxy moiety: Provides steric bulk and electron-donating effects, influencing reaction kinetics.
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Protonated amine: Enhances stability and facilitates ionic interactions in polar solvents.
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Chloride counterion: Balances charge and modifies crystallinity.
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) are scarce in public domains, analogs suggest characteristic signals:
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¹H NMR: A triplet near δ 3.6 ppm (OCH₂), a multiplet at δ 7.3 ppm (aromatic protons), and a broad singlet at δ 8.1 ppm (NH₃⁺).
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IR: Stretching vibrations at ~3300 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O–C), and 750 cm⁻¹ (C–Cl).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
Step 1: Benzyloxypropylamine Formation
3-Chloropropylamine hydrochloride reacts with benzyl alcohol under basic conditions (e.g., NaOH) via nucleophilic substitution:
Step 2: Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid to yield the hydrochloride salt:
Optimization Parameters:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Minimizes side reactions |
Solvent | Water-THF mixture | Enhances solubility |
Molar ratio (Benzyl alcohol : 3-chloropropylamine) | 1.2 : 1 | Prevents oligomerization |
Industrial Manufacturing Challenges
Scaling up requires addressing:
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Purity control: Residual benzyl alcohol and chloride impurities must be <0.1% for pharmaceutical use.
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Cost efficiency: Benzyl alcohol’s price volatility necessitates alternative protecting groups (e.g., PMB).
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Waste management: HCl byproducts require neutralization, increasing production costs.
Reactivity and Functionalization
Nucleophilic Substitution
The protonated amine can act as a leaving group under strong basic conditions. For example, reaction with alkyl halides yields quaternary ammonium salts:
Acylation and Carbamate Formation
The amine reacts with acyl chlorides or anhydrides to form amides, critical in peptide-mimetic drug synthesis:
Reaction Kinetics:
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Rate-limiting step: Deprotonation of the ammonium ion.
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Catalysts: DMAP (4-dimethylaminopyridine) accelerates acylation by 5-fold.
Applications in Pharmaceutical Development
Prodrug Design
The benzyloxy group serves as a cleavable protecting group in prodrugs. For instance, antiviral agents utilize this moiety for targeted release in hepatic tissues, where esterases hydrolyze the benzyloxy linkage.
Polymer Crosslinking Agents
In hydrogels, the amine reacts with acrylate monomers to form covalent networks. A study demonstrated a 40% increase in mechanical strength when incorporating 2 mol% of [3-(benzyloxy)propyl]amine hydrochloride into poly(acrylic acid) matrices .
Future Directions and Research Gaps
Catalytic Asymmetric Synthesis
Current methods yield racemic mixtures. Enzymatic resolution or chiral catalysts could produce enantiopure variants for CNS-targeted drugs.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and biocatalytic routes remain unexplored but could reduce environmental impact.
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